1-(3-Chloro-2-hydroxyphenyl)ethanone

描述

Overview of Acetophenone (B1666503) Derivatives in Synthetic Chemistry

Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental precursors in organic synthesis. nih.govwikipedia.orgslideshare.net The reactivity of the acetyl group, coupled with the stability of the aromatic ring, allows for a multitude of chemical transformations. nih.gov These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and various fine chemicals. nih.govbritannica.com For instance, acetophenone derivatives are crucial in the production of drugs like the hypnotic-sedative zolpidem and the antifungal agent oxiconazole. nih.gov Their versatility is further demonstrated by their use in creating resins, fragrances, and flavoring agents. slideshare.netbritannica.com

Significance of Halogenation in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy for modifying a compound's physicochemical properties and reactivity. jk-sci.comchemistrytalk.orgyoutube.com Halogens are highly electronegative, and their presence can significantly alter the electron distribution within a molecule, thereby influencing its bioactivity, bioavailability, and stability. chemistrytalk.orgtaylorandfrancis.com This modification is a cornerstone of medicinal chemistry, where halogenation can enhance the therapeutic efficacy of a drug. taylorandfrancis.com Furthermore, the carbon-halogen bond provides a reactive site for further functionalization through various cross-coupling reactions, making halogenated compounds valuable intermediates in complex synthetic pathways. taylorandfrancis.comnumberanalytics.com

Contextualizing 1-(3-Chloro-2-hydroxyphenyl)ethanone within Halogenated Aromatic Ketones

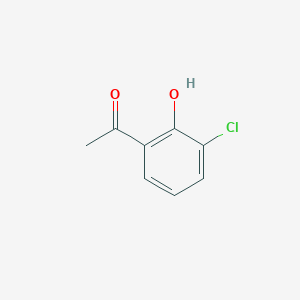

This compound, a yellow solid at room temperature, is a specific example of a halogenated aromatic ketone. chemicalbook.com Its structure is characterized by an acetophenone core with a hydroxyl group at the ortho position and a chlorine atom at the meta position relative to the acetyl group. This particular arrangement of functional groups imparts distinct chemical properties to the molecule. The presence of the chlorine atom, an electron-withdrawing group, and the hydroxyl group, which can act as a hydrogen bond donor, significantly influences the molecule's reactivity and potential for forming intermolecular interactions.

The synthesis of this compound can be achieved through methods such as the Fries rearrangement of 2-chlorophenyl acetate (B1210297). chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 3226-34-4 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.6 g/mol |

| Melting Point | 80°C |

| Boiling Point | 247.1°C at 760 mmHg |

Source: sigmaaldrich.com

Research Trajectories and Future Prospects for this compound in Advanced Chemical Synthesis

Current research involving this compound and similar halogenated hydroxyacetophenones is largely focused on their utility as precursors in the synthesis of heterocyclic compounds, particularly chalcones and flavones. researchgate.netnih.gov Chalcones, which are α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. researchgate.netnih.govchemrevlett.com

The 2'-hydroxy group in compounds like this compound is particularly significant as it can increase the electrophilicity of the α,β-unsaturated ketone system in the resulting chalcone (B49325) through hydrogen bonding. researchgate.net This enhancement in reactivity makes these chalcones valuable intermediates for synthesizing a variety of biologically active molecules. Research has shown that chalcones derived from halogenated acetophenones exhibit a range of biological activities, including antimicrobial properties. nih.govupwr.edu.pl For instance, chalcones substituted with a chlorine atom have demonstrated greater efficacy in inhibiting various microbial strains compared to their non-halogenated counterparts. nih.gov

Future research is likely to continue exploring the synthesis of novel chalcones and other heterocyclic systems derived from this compound. The focus will likely be on investigating the influence of the chloro and hydroxyl substituents on the biological activities of the resulting compounds. The development of more efficient and environmentally friendly synthetic methods for these transformations will also be a key area of investigation. bioline.org.br The potential for these derivatives in medicinal chemistry as scaffolds for new therapeutic agents remains a promising avenue for future studies. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVDQBTXFIIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343948 | |

| Record name | 1-(3-Chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3226-34-4 | |

| Record name | 1-(3-Chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chloro 2 Hydroxyphenyl Ethanone

Established Reaction Pathways

Established synthetic routes to 1-(3-Chloro-2-hydroxyphenyl)ethanone and its isomers often employ classic name reactions that are foundational to organic chemistry. These methods have been refined over time to improve yield, selectivity, and reaction conditions.

Fries Rearrangement Approaches to this compound

The Fries rearrangement is a key organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.org This rearrangement is an ortho, para-selective reaction, meaning the acyl group migrates preferentially to the positions ortho or para to the hydroxyl group. sigmaaldrich.combyjus.com The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity of the product distribution. wikipedia.org For the synthesis of this compound, the required precursor is 2-chlorophenyl acetate (B1210297), where the acetyl group migrates to the position ortho to the resulting hydroxyl group.

The classic approach to the Fries rearrangement involves heating the phenolic ester, such as 2-chlorophenyl acetate, with a strong Lewis acid catalyst. organic-chemistry.org Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation, typically used in stoichiometric excess because it complexes with both the reactant and the product. organic-chemistry.orgjocpr.com

The widely accepted mechanism begins with the coordination of the Lewis acid to the electron-rich carbonyl oxygen of the ester. This initial complexation is favored over interaction with the phenolic oxygen. byjus.com This step polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the aluminum chloride to the phenolic oxygen and the generation of an acylium carbocation. wikipedia.orgbyjus.com This electrophilic acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution to form the hydroxy aryl ketone. byjus.com Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin (IV) chloride (SnCl₄) can also catalyze the reaction. sigmaaldrich.comsigmaaldrich.com

Research on the Fries rearrangement of 2-chlorophenyl acetate has shown that at elevated temperatures (160–180°C), the reaction yields the expected rearranged products with only trace amounts of other byproducts observed. rsc.org This indicates a relatively clean conversion under appropriate thermal conditions.

Table 1: Lewis Acid Catalysts in Fries Rearrangement

| Catalyst | Typical Role | References |

|---|---|---|

| Aluminum chloride (AlCl₃) | Strong Lewis acid, most common, used in excess. | byjus.comorganic-chemistry.org |

| Boron trifluoride (BF₃) | Alternative Lewis acid catalyst. | sigmaaldrich.comsigmaaldrich.com |

| Titanium tetrachloride (TiCl₄) | Alternative Lewis acid catalyst. | sigmaaldrich.comorganic-chemistry.org |

| Tin (IV) chloride (SnCl₄) | Alternative Lewis acid catalyst. | sigmaaldrich.comsigmaaldrich.com |

| Methanesulfonic acid | Strong protic acid, environmentally friendlier alternative. | wikipedia.orgorganic-chemistry.org |

| Zinc Powder | Reported to catalyze selective Fries rearrangement. | organic-chemistry.org |

Solvent-Free and Solvent-Mediated Fries Rearrangement Conditions

The Fries rearrangement can be conducted under both solvent-free (neat) and solvent-mediated conditions. The choice of solvent, or lack thereof, can significantly impact the reaction's outcome, particularly the ratio of ortho to para isomers.

Solvent-Free Conditions: Heating the phenolic ester with aluminum chloride in the absence of a solvent is a common method for synthesizing chlorinated hydroxyacetophenones. chemicalbook.com For instance, the rearrangement of 4-chlorophenyl acetate to produce 1-(5-chloro-2-hydroxyphenyl)ethanone is effectively carried out by heating the mixture in an oil bath at 140-150°C for several hours, achieving a high yield. chemicalbook.com This solvent-free approach is also noted in studies involving 2-bromophenyl acetate. rsc.org More advanced solvent-free methods include microwave-assisted synthesis using catalysts like acidic Al₂O₃-ZnCl₂, which can dramatically reduce reaction times from hours to minutes and improve yields. The benefits of solvent-free reactions include reduced environmental impact and potentially lower costs. nih.gov

Solvent-Mediated Conditions: The polarity of the solvent plays a crucial role in directing the regioselectivity of the Fries rearrangement. byjus.com Generally, non-polar solvents favor the formation of the ortho-substituted product, while polar solvents tend to yield the para-substituted product. byjus.com This selectivity is critical for targeting the synthesis of this compound, which is an ortho-rearranged product. However, many traditional Lewis acids react violently with water and can generate corrosive byproducts, prompting research into more environmentally benign solvent and catalyst systems. organic-chemistry.orgjocpr.com

Table 2: Effect of Reaction Conditions on Fries Rearrangement Selectivity

| Condition | Favored Product | Rationale | References |

|---|---|---|---|

| High Temperature | ortho-isomer | Thermodynamic control | wikipedia.orgbyjus.com |

| Low Temperature | para-isomer | Kinetic control | wikipedia.orgbyjus.com |

| Non-polar Solvent | ortho-isomer | Favors intramolecular reaction within a solvent cage. | byjus.com |

| Polar Solvent | para-isomer | Favors intermolecular reaction of dissociated ions. | byjus.com |

| Solvent-Free | Varies; often high temperature | Conditions can favor thermodynamic product. | chemicalbook.com |

Advanced Synthetic Strategies for Chlorinated Hydroxyacetophenones

Beyond the traditional Fries rearrangement, other synthetic strategies have been developed for the preparation of chlorinated hydroxyacetophenones. These methods often focus on achieving higher regioselectivity and utilizing alternative reagents and reaction conditions.

An alternative synthetic route involves the direct, regioselective chlorination of a hydroxyacetophenone precursor, such as 2-hydroxyacetophenone (B1195853). The primary challenge in this approach is controlling the position of chlorination on the activated aromatic ring. The hydroxyl and acetyl groups direct incoming electrophiles to specific positions, and achieving substitution at the desired C-3 position requires careful selection of the chlorinating agent and reaction conditions.

Sulfuryl chloride (SO₂Cl₂) is a common reagent for the chlorination of substituted acetophenones. google.comgoogle.com Research has shown that the choice of solvent is critical for the success of this reaction. While chlorinated solvents like dichloromethane (B109758) (DCM) have been traditionally used, they can lead to the formation of volatile chlorinated by-products. google.comgoogle.com Toluene has been identified as a superior solvent, offering an improved impurity profile and higher yield without reacting with the sulfuryl chloride. google.com The presence of an alcohol, such as methanol (B129727), can also influence the reaction, though it may lead to undesired core substitutions on the aromatic ring. google.com

Another approach involves the chlorination of 3-hydroxyacetophenone using reagents like tert-butyl hypochlorite. iu.edu However, this can lead to a mixture of products, with substitution occurring at the more hindered ortho position relative to the hydroxyl group. iu.edu This highlights the difficulty in controlling regioselectivity in direct chlorination reactions of activated phenols.

The acylation of substituted phenols is a fundamental step in preparing the necessary precursors for the Fries rearrangement. The synthesis of 2-chlorophenyl acetate, the substrate for producing this compound, is typically achieved by reacting 2-chlorophenol (B165306) with an acetylating agent like acetic anhydride or acetyl chloride. jocpr.com

Direct Friedel-Crafts acylation of a phenol to form a hydroxyaryl ketone is often problematic, as the reaction tends to occur on the phenolic oxygen, yielding the ester instead. lscollege.ac.in This is precisely why the Fries rearrangement, which converts this ester into the desired ketone, is such an important industrial process. wikipedia.orglscollege.ac.in

However, direct acylation of a substituted aromatic ring can be a viable strategy under certain conditions. For example, a process for preparing p-hydroxyacetophenone involves the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, followed by hydrolysis of the chloro group to a hydroxyl group. patsnap.com Applying this logic to the synthesis of this compound would be complex. Direct Friedel-Crafts acylation of 2-chlorophenol would be directed by the strongly activating ortho-, para-directing hydroxyl group, making acylation at the desired C-3 position (meta to the hydroxyl) highly unlikely. Therefore, the primary role of acylation in this context is the preparation of the ester precursor for the subsequent Fries rearrangement. jocpr.com

Catalytic and Mechanistic Studies in Synthesis

The synthesis of hydroxyaryl ketones, including this compound, is often achieved through the Fries rearrangement of the corresponding phenolic ester. This reaction's efficiency and selectivity are highly dependent on the catalyst system and reaction conditions.

Investigation of Catalyst Systems for Optimized Yield and Selectivity

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org The choice of catalyst is crucial as it influences the reaction rate, yield, and the regioselectivity between the ortho and para isomers. wikipedia.orgajchem-a.com

Commonly employed catalysts are Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). merckmillipore.comorganic-chemistry.org Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been utilized. organic-chemistry.org For the synthesis of this compound, the precursor would be 2-chlorophenyl acetate. The goal is to favor the migration of the acetyl group to the position ortho to the hydroxyl group.

The ratio of ortho to para product is significantly affected by reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.org This is because the ortho-product can form a more stable bidentate complex with the aluminum catalyst, a state favored under thermodynamic control at higher temperatures. wikipedia.org In non-polar solvents, the ortho product is also typically favored. As solvent polarity increases, the proportion of the para product tends to increase. wikipedia.org

Recent research has explored alternative catalysts to the traditionally used aluminum chloride, which is required in stoichiometric amounts and presents handling and waste disposal challenges. organic-chemistry.org Catalysts like zinc powder and strong sulfonic acids are being investigated as more environmentally friendly alternatives. organic-chemistry.org

Table 1: Catalyst Systems and Conditions in Fries Rearrangement

| Catalyst | Precursor | Temperature | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | 4-Chlorophenyl acetate | 140-150°C | None | 1-(5-Chloro-2-hydroxyphenyl)ethanone | 90% | chemicalbook.com |

| Aluminum chloride (AlCl₃) | Phenolic Esters | Low Temp | Nitromethane (B149229) | Para-isomer | Moderate to Good | ajchem-a.com |

| Aluminum chloride (AlCl₃) | Phenolic Esters | High Temp | Non-polar | Ortho-isomer | - | wikipedia.org |

| Titanium tetrachloride (TiCl₄) | Aryl Esters | - | - | Ortho-acylhydroxy[2.2]paracyclophanes | - | merckmillipore.com |

| Methanesulfonic Acid | Phenyl Acetate | - | - | o-Hydroxyacetophenone / p-Hydroxyacetophenone | - | researchgate.net |

This table is generated based on data for related hydroxyaryl ketone syntheses to illustrate catalytic effects.

Mechanistic Elucidation of Key Synthetic Steps

While a definitive, universally applicable mechanism for the Fries rearrangement remains the subject of study, a widely accepted pathway involves an intermolecular process. wikipedia.org The key steps are outlined below:

Coordination: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl group on the phenolic ester. This oxygen is more electron-rich and a preferred Lewis base compared to the phenolic oxygen. wikipedia.org

Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. The Lewis acid then rearranges to the phenolic oxygen. wikipedia.org

Formation of Acylium Cation: This rearrangement leads to the cleavage of the ester bond, generating a free acylium carbocation (CH₃CO⁺). wikipedia.org

Electrophilic Aromatic Substitution: The acylium cation then acts as an electrophile and attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction. wikipedia.org This can occur at either the ortho or para position relative to the hydroxyl group.

Proton Abstraction and Rearomatization: A proton is abstracted from the ring, typically by the [AlCl₃OH]⁻ complex, to restore aromaticity. The abstracted proton is released as hydrochloric acid upon workup. wikipedia.org

The temperature dependence of the ortho/para product ratio is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the less sterically hindered para position is favored. At higher temperatures, the reaction becomes reversible and falls under thermodynamic control, favoring the formation of the more stable ortho-isomer due to chelation with the catalyst. wikipedia.org

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for hydroxyacetophenones. This includes the use of safer solvents and reagents and the exploration of biocatalytic methods.

Exploration of Environmentally Benign Solvents and Reagents

Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane or corrosive reagents like aluminum chloride and hydrofluoric acid. organic-chemistry.orggoogle.com Green chemistry seeks to replace these with safer, more sustainable alternatives.

The use of solid acid catalysts, such as zeolites or sulfonic acid resins (e.g., Nafion®-H), offers advantages like easier separation, potential for regeneration, and reduced corrosive waste. organic-chemistry.orgbeilstein-journals.org For instance, the intramolecular Friedel-Crafts acylation, a reaction related to the Fries rearrangement, has been successfully carried out using Nafion®-H. beilstein-journals.org Another approach is the use of methanesulfonic acid, which is considered a more environmentally friendly acid catalyst. organic-chemistry.org Solvent-free, or neat, reaction conditions, such as heating the reactant with the catalyst directly, can also significantly reduce environmental impact by eliminating solvent waste. chemicalbook.comresearchgate.net

Table 2: Greener Solvent Alternatives

| Conventional Solvent | Greener Alternative(s) | Key Benefits | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, less toxic, higher boiling point | |

| Toluene, Xylene | Volatile Methyl Siloxanes (VMS) | Lower volatility, higher flash point | merckmillipore.com |

| N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Cyrene™, Polyethylene glycols (PEGs) | Bio-based, biodegradable, lower toxicity | merckmillipore.comsigmaaldrich.com |

This table presents general green solvent alternatives applicable to organic synthesis.

Enzymatic Synthesis and Biocatalysis for Related Chiral Phenylethanones

Biocatalysis offers a powerful green alternative for producing chiral compounds, which are crucial in the pharmaceutical industry. pharmasalmanac.com While this compound itself is achiral, related chiral phenylethanols are important building blocks. nih.gov Enzymes can be used to synthesize these chiral alcohols from prochiral ketones with high enantioselectivity. nih.govresearchgate.net

Alcohol dehydrogenases (ADHs) are a class of enzymes that can enantioselectively reduce a ketone to a single enantiomer of a secondary alcohol. nih.govnih.gov This process often requires a cofactor like NADH or NADPH, which must be regenerated in a cyclic process for the reaction to be economically viable. researchgate.net For instance, a ketoreductase derived from Lactobacillus kefiri has been used to prepare (S)-2-chloro-1-(3-hydroxyphenyl)ethanol from α-chloro-3-hydroxyacetophenone with a substrate conversion rate over 99% and an enantiomeric excess (ee) of 100%. google.com

Enzymatic kinetic resolution is another strategy. Here, an enzyme, such as a lipase or acylase, selectively acylates one enantiomer of a racemic alcohol mixture, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer. nih.gov

Table 3: Enzymatic Approaches for Synthesis of Chiral Phenylethanols

| Enzyme Type | Substrate | Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | α-Chloro-3-hydroxyacetophenone | Asymmetric Reduction | High conversion (>99%) and enantioselectivity (100% ee) | google.com |

| Alcohol Dehydrogenase (ADH) | Prochiral Ketones | Asymmetric Reduction | High enantioselectivity for chiral secondary alcohols | nih.gov |

| Acylase I | Racemic 1-phenylethanol | Kinetic Resolution | Stereoselective acylation to resolve enantiomers | nih.gov |

This table highlights biocatalytic methods for compounds structurally related to the subject of the article.

Scale-Up and Industrial Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable.

Key challenges in scaling up reactions like the Fries rearrangement include:

Reagent Stoichiometry: The classical Fries rearrangement often requires more than stoichiometric amounts of the Lewis acid catalyst, which is expensive and generates significant aqueous waste during workup. organic-chemistry.org Optimizing the process to use catalytic amounts or recyclable catalysts is a major goal for industrial applications. beilstein-journals.org

Thermal Management: The reaction can be highly exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and control the temperature-sensitive ortho/para selectivity.

Materials Handling: The catalysts and reagents used, such as aluminum chloride, are often corrosive and moisture-sensitive, requiring specialized equipment and handling procedures.

Product Isolation and Purification: Developing efficient methods for isolating the desired isomer from the reaction mixture and byproducts is essential for achieving high purity. This often involves crystallization or distillation, which must be optimized for large-scale throughput.

Waste Reduction: Minimizing waste streams, particularly those containing hazardous solvents and catalyst residues, is critical for both environmental compliance and economic viability. enamine.net The development of processes that use greener solvents or solvent-free conditions is highly advantageous. researchgate.netresearchpublish.com

The development of scalable, efficient, and cost-effective synthetic protocols is an ongoing area of research, with a focus on continuous flow processes and the use of heterogeneous catalysts to simplify purification and improve sustainability. enamine.net

Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound via the Fries rearrangement presents several challenges. These include managing reaction exotherms, minimizing solvent use, and ensuring consistent product quality and yield. Process optimization is therefore crucial for developing a safe, economical, and environmentally sustainable manufacturing process.

Key parameters that are typically optimized in the Fries rearrangement for large-scale production include the choice of Lewis acid catalyst, solvent, reaction temperature, and reaction time. While traditional methods often employ stoichiometric amounts of aluminum chloride (AlCl₃) as the catalyst, this can lead to corrosive conditions and difficult workup procedures. organic-chemistry.org Research into alternative catalysts, such as strong acids like methanesulfonic acid, has shown promise in providing a more environmentally friendly option. organic-chemistry.org

The solvent also plays a critical role in the regioselectivity of the Fries rearrangement. wikipedia.org Non-polar solvents tend to favor the formation of the ortho-product, which is the desired isomer in this case. wikipedia.org Temperature control is another vital aspect; lower temperatures generally favor the para-product, while higher temperatures promote the formation of the ortho-isomer. wikipedia.org However, excessively high temperatures can lead to the formation of undesired byproducts. Therefore, careful optimization of the reaction temperature is necessary to maximize the yield of this compound.

The following table illustrates the impact of varying reaction parameters on the Fries rearrangement for the synthesis of hydroxy aryl ketones, based on established principles of this reaction type.

Table 1: Illustrative Parameters for Process Optimization of Fries Rearrangement

| Parameter | Condition A | Condition B | Condition C | Rationale |

|---|---|---|---|---|

| Catalyst | Aluminum Chloride | Zinc Powder | Methanesulfonic Acid | Investigating alternative, less corrosive, and more environmentally benign catalysts. organic-chemistry.org |

| Solvent | Nitrobenzene | Toluene | Solvent-free | Evaluating the effect of solvent polarity on regioselectivity and exploring greener reaction conditions. wikipedia.org |

| Temperature | 60°C | 100°C | 140°C | Optimizing for the formation of the ortho-isomer, which is favored at higher temperatures. wikipedia.org |

| Reaction Time | 4 hours | 8 hours | 12 hours | Determining the optimal time to maximize conversion while minimizing byproduct formation. |

| Ortho:Para Ratio | 60:40 | 85:15 | 95:5 | Higher temperatures and non-polar solvents typically favor the ortho product. wikipedia.org |

| Yield (%) | 75% | 88% | 82% | Assessing the overall efficiency of the reaction under different conditions. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing. rsc.orgnih.gov This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.auaurigeneservices.com The application of continuous flow techniques to the synthesis of this compound can lead to improved reaction efficiency, enhanced safety, and greater scalability. rsc.org

Furthermore, continuous flow setups can be readily automated and integrated with in-line purification and analysis techniques, enabling real-time monitoring and optimization of the reaction. flinders.edu.au This can lead to higher product purity and more consistent product quality. The ability to easily scale up production by extending the operation time or by using multiple reactors in parallel makes continuous flow synthesis an attractive option for the industrial manufacturing of this compound. flinders.edu.au

The following table provides a comparative overview of batch versus continuous flow synthesis for a representative acylation reaction.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Acylation Reactions

| Feature | Batch Synthesis | Continuous Flow Synthesis | Advantages of Continuous Flow |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Precise temperature control, minimizing side reactions. flinders.edu.au |

| Mass Transfer | Dependent on stirring efficiency | Efficient due to small diffusion distances | Improved reaction rates and yields. flinders.edu.au |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes | Reduced risk of thermal runaway and exposure to hazardous substances. nih.gov |

| Scalability | Requires redesign of reactor and process | Achieved by longer run times or parallelization | More straightforward and predictable scale-up. flinders.edu.au |

| Control over Reaction | Less precise control over reaction parameters | Precise control over residence time and temperature | Higher selectivity and product purity. aurigeneservices.com |

| Footprint | Large reactor vessels and associated equipment | Compact and smaller footprint | More efficient use of manufacturing space. nih.gov |

Molecular Structure and Conformation Studies of 1 3 Chloro 2 Hydroxyphenyl Ethanone

Crystallographic Analysis

Crystallographic analysis provides precise data on the three-dimensional arrangement of atoms in a crystalline solid. This section delves into the findings from single-crystal X-ray diffraction studies on 1-(3-Chloro-2-hydroxyphenyl)ethanone and structurally similar compounds.

Single Crystal X-ray Diffraction Studies of this compound and Related Analogs

Single-crystal X-ray diffraction is a powerful technique for determining the exact molecular geometry and packing in the solid state. While specific crystallographic data for this compound is not extensively reported, detailed studies on its analogs, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, provide significant insights into the structural characteristics of this class of compounds. nih.govresearchgate.netiucr.org

The molecular structure of these compounds is generally found to be nearly planar. For instance, in the analog 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule exhibits a high degree of planarity with a root-mean-square (r.m.s.) deviation of 0.0164 Å from the mean plane of the non-hydrogen atoms. nih.goviucr.org The largest deviation from this plane is observed for the chlorine atom. nih.goviucr.org

Key torsion angles determine the conformation of the molecule. In 2-chloro-1-(3-hydroxyphenyl)ethanone, the O2—C7—C8—Cl1 torsion angle is reported to be -2.07 (14)°. nih.goviucr.org The orientation of the hydroxyl group is described by the C2—C3—O1—H1O torsion angle of 1.8 (12)°. nih.goviucr.org In another related molecule, (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone, the torsion angles C1–C2–C3–C8 and N2–N1–C7–C6 are –3.6(3)° and –3.9(3)°, respectively, indicating a slight deviation of the acetyl and azo groups from the phenyl ring plane. niscpr.res.in The torsion angle between the azo group and the chlorophenyl ring in this molecule is –13.1(3)°. niscpr.res.in

Table 1: Selected Torsion Angles in Analogs of this compound

| Compound | Torsion Angle | Value (°) | Reference |

| 2-chloro-1-(3-hydroxyphenyl)ethanone | O2—C7—C8—Cl1 | -2.07 (14) | nih.goviucr.org |

| 2-chloro-1-(3-hydroxyphenyl)ethanone | C2—C3—O1—H1O | 1.8 (12) | nih.goviucr.org |

| (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone | C1–C2–C3–C8 | -3.6(3) | niscpr.res.in |

| (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone | N2–N1–C7–C6 | -3.9(3) | niscpr.res.in |

| (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone | N1–N2–C9–C14 | -13.1(3) | niscpr.res.in |

Hydrogen bonds play a pivotal role in the crystal packing of hydroxyphenyl ethanones. In the solid state, these molecules are often linked by a network of intermolecular interactions. A prominent feature in many analogs is the formation of strong O—H⋯O hydrogen bonds. nih.govresearchgate.netiucr.org For example, in 2-chloro-1-(3-hydroxyphenyl)ethanone, these strong interactions contribute to the formation of inversion-symmetric dimers. nih.goviucr.org

The combination of intermolecular forces, particularly hydrogen bonding, leads to the formation of well-defined supramolecular assemblies. A common motif observed in the crystal structure of related compounds is the formation of dimers. nih.govresearchgate.netiucr.org In 2-chloro-1-(3-hydroxyphenyl)ethanone, inversion-symmetric dimers are formed through pairs of strong O—H⋯O and weak C—H⋯O hydrogen bonds. nih.goviucr.org These dimers can then be further organized into larger structures, such as layers or three-dimensional frameworks, through other weaker interactions. researchgate.net For instance, in some cases, dimers are connected into layers parallel to a specific crystallographic plane. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), provide valuable theoretical insights that complement experimental findings. These calculations can be used to predict molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

DFT calculations have been successfully employed to study the molecular geometry of o-hydroxyacetophenone derivatives. rsc.org These studies often show a good correlation between the optimized geometries and those determined by X-ray crystallography. rsc.org For instance, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nanobioletters.com

Analysis of HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

A comprehensive computational study employing methods such as Density Functional Theory (DFT) is required to determine the HOMO-LUMO energy gap and other quantum chemical descriptors for this compound. These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Global Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Potential | µ | Data not available |

| Global Electrophilicity Index | ω | Data not available |

| Note: Specific computational data for this compound is not available in the reviewed literature. The table structure is provided as a template for future computational studies. |

Prediction of Molecular Electrostatic Potential (MEP) and Site Selectivity

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, where red indicates regions of high electron density (nucleophilic sites) and blue represents regions of low electron density (electrophilic sites).

For this compound, an MEP analysis would likely reveal a high electron density around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions near the chlorine atom might exhibit a more positive potential, indicating sites for nucleophilic interaction. Computational studies on similar molecules, such as (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol, have successfully used MEP maps to identify these reactive regions. scienceopen.com

Table 2: Molecular Electrostatic Potential (MEP) Hot Spots for this compound

| Region | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | Red | Electrophilic Attack |

| Hydroxyl Oxygen | Red | Electrophilic Attack |

| Hydroxyl Hydrogen | Blue | Nucleophilic Attack |

| Note: The predicted reactivity is based on general principles of MEP analysis. Specific MEP map data for this compound is not available in the reviewed literature. |

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, specifically the C-C bond between the acetyl group and the phenyl ring, and the C-O bond of the hydroxyl group, allows for different spatial arrangements or conformations. A potential energy surface (PES) scan, a computational technique that systematically varies specific dihedral angles while optimizing the rest of the geometry, is employed to identify the most stable conformers and the energy barriers between them. uni-muenchen.deq-chem.comreadthedocs.io

For this molecule, the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is expected to play a significant role in stabilizing a planar conformation. A PES scan would quantify the energetic cost of rotating the acetyl and hydroxyl groups out of the plane of the phenyl ring. While a specific PES scan for this compound has not been reported, studies on the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone have shown that the molecule adopts a largely planar structure in the solid state. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules in a condensed phase, such as in a solvent. mdpi.com By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can reveal information about conformational flexibility, solvation effects, and intermolecular interactions.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would elucidate how the solvent molecules interact with the different functional groups of the solute. It would also show the persistence of any intramolecular hydrogen bonds in the solution phase and explore the accessible conformational space at a given temperature. Such simulations are crucial for bridging the gap between the properties of an isolated molecule in the gas phase (as often calculated by DFT) and its behavior in a real-world chemical or biological environment. However, no specific MD simulation studies for this compound were identified in the literature survey.

Reactivity and Derivatization of 1 3 Chloro 2 Hydroxyphenyl Ethanone

Functional Group Transformations

The strategic location of the carbonyl and hydroxyl groups allows for a variety of functional group interconversions, leading to the synthesis of a wide array of derivatives.

Reactions at the Carbonyl Group (Ketone)

The ketone functionality is a primary site for nucleophilic addition and condensation reactions, enabling the transformation of the carbonyl group into other functionalities.

The carbonyl group of 1-(3-Chloro-2-hydroxyphenyl)ethanone can be readily reduced to a secondary alcohol, yielding 1-(3-chloro-2-hydroxyphenyl)ethanol. This transformation can be achieved using various reducing agents. A notable method involves an enzymatic approach, which offers high stereoselectivity.

A patented process describes the use of a ketoreductase enzyme for the asymmetric reduction of 2-chloro-1-(3-hydroxyphenyl)ethanone. This biocatalytic method can produce the chiral alcohol (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with high conversion rates (over 99%) and excellent enantiomeric excess (100% ee). The reaction is typically carried out at a temperature range of 24-45 °C for 5-36 hours. The ketoreductase can be utilized in various forms, including as a powder, a cell-disrupted solution, or as whole cells.

Table 1: Enzymatic Reduction of this compound

| Substrate | Product | Enzyme | Conversion | Enantiomeric Excess (ee) |

| This compound | (S)-1-(3-Chloro-2-hydroxyphenyl)ethanol | Ketoreductase | >99% | 100% |

For instance, the Claisen-Schmidt condensation of 2'-hydroxyacetophenones with various aromatic aldehydes is a well-established method for synthesizing 2'-hydroxychalcones. rsc.org This reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. rsc.org The resulting chalcones can then be used as precursors for the synthesis of flavonoids.

Reactions Involving the Hydroxyl Group (Phenol)

The phenolic hydroxyl group is another reactive site in this compound, capable of undergoing oxidation, acylation, and alkylation reactions.

The oxidation of the phenolic hydroxyl group, particularly in conjunction with the existing substitution pattern, can lead to the formation of quinone derivatives. While direct oxidation of this compound to a quinone is not explicitly documented, the oxidation of similar phenolic compounds is well-known. For example, 2-chloro-1-(2-hydroxyphenyl)ethanone (B1610479) can be oxidized to form quinones.

General methods for the oxidation of phenols to quinones often employ strong oxidizing agents. The specific product formed would depend on the reaction conditions and the oxidizing agent used.

The phenolic hydroxyl group can be readily acylated or alkylated to form the corresponding esters and ethers. These reactions typically involve the reaction of the phenoxide ion, formed by treatment with a base, with an acylating or alkylating agent.

Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base. For instance, the reaction with acetyl chloride would yield 2-acetyl-3-chlorophenyl acetate (B1210297).

Alkylation: Alkylation of the phenolic hydroxyl group can be achieved using alkyl halides or other alkylating agents in the presence of a base. The O-alkylation of 2'-hydroxyacetophenones is a known transformation. For example, the reaction of a 2'-hydroxyacetophenone (B8834) with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding O-alkylated product.

Reactions at the Halogenated Aromatic Ring

The reactivity of the aromatic ring in this compound is influenced by the interplay of its substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The chlorine atom, a deactivating but ortho-, para-directing halogen, adds another layer of complexity to its reactivity.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. For SNAr to occur, the ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com

While the acetyl group on this compound is electron-withdrawing, the presence of the strongly electron-donating hydroxyl group generally makes the ring less susceptible to nucleophilic attack compared to rings with multiple, powerful electron-withdrawing groups like nitro functions. However, under specific conditions, particularly with strong nucleophiles or through catalytic activation, the chlorine atom can be displaced. For instance, studies on similar halophenol structures show that nucleophilic substitution can be facilitated, expanding the scope of these transformations. osti.gov

Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation)

Electrophilic aromatic substitution (EAS) is a more common reaction pathway for this compound, driven by the activating effect of the ortho-hydroxyl group. libretexts.orgmasterorganicchemistry.com Electrophiles are directed to the positions ortho and para to the hydroxyl group. Given that the C2 position is occupied by the hydroxyl group and the C3 position by chlorine, electrophilic attack is expected at the C5 position (para to the hydroxyl) and potentially the C1 position, though this is sterically hindered by the acetyl group.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is a classic example of EAS. Research on analogous compounds, such as 5-chloro-2-hydroxyacetophenone, demonstrates that nitration using nitric acid in an acetic acid medium introduces the nitro group at the position meta to the hydroxyl group (C3), influenced by the directing effects of the existing substituents. For this compound, nitration would be predicted to occur at the C5 position, which is para to the activating hydroxyl group and ortho to the chloro group. This is supported by synthetic protocols for related compounds where nitration occurs at the available position activated by the hydroxyl group. google.comsigmaaldrich.com

Halogenation: Further halogenation, such as bromination, can also occur. The hydroxyl group will direct the incoming bromine atom to the C5 position. For example, the synthesis of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone illustrates the introduction of a bromine atom onto a chloro-substituted hydroxyacetophenone ring. sigmaaldrich.comnih.govfishersci.ca

Synthesis of Advanced Organic Intermediates

The varied functional groups of this compound make it a valuable building block for constructing more elaborate molecular architectures, including complex organic molecules and heterocyclic systems.

Building Block Applications in Complex Molecule Synthesis

This compound serves as a key intermediate in multi-step synthetic sequences. The acetyl and hydroxyl groups can undergo a variety of reactions, while the chloro-substituted ring provides a scaffold for further functionalization. For instance, α-haloketones, a class to which derivatives of this compound belong, are highly reactive and are used as precursors for a wide array of chemical transformations. nih.gov The related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, is used as a substrate in enzymatic reductions to produce chiral intermediates like R-3-(2-chloro-1-hydroxyethyl) phenol, a precursor for pharmaceuticals. wipo.int

Preparation of Heterocyclic Compounds from this compound

The ortho-hydroxyacetophenone framework is a classic precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles. rsc.org

Chromones: this compound is a suitable starting material for the synthesis of substituted chromones (1,4-benzopyrones). tutorsglobe.comijrpc.com The general strategy involves the reaction of the ortho-hydroxyacetophenone with a suitable reagent to build the pyrone ring. For example, reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction can yield 3-formylchromones. asianpubs.org Alternatively, condensation with esters can lead to the formation of 2-substituted chromones. core.ac.uk The presence of the chlorine atom on the benzoyl portion of the molecule results in the formation of chloro-substituted chromone (B188151) derivatives, which are of interest for their potential biological activities. nih.gov

Quinoxalines: Quinoxalines are another class of heterocyclic compounds that can be synthesized using derivatives of this compound. The standard method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgmdpi.comresearchgate.net While this compound itself is not a 1,2-dicarbonyl, it can be converted into reactive intermediates, such as α-haloketones, which then react with diamines to form quinoxalines. acgpubs.org This approach provides a route to quinoxaline (B1680401) derivatives bearing a substituted hydroxyphenyl moiety.

Formation of Coordination Compounds

The this compound molecule possesses two potential coordination sites: the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group. This bidentate O,O-donor arrangement makes it an effective ligand for forming stable chelate complexes with a variety of metal ions.

The deprotonated hydroxyl group and the carbonyl oxygen can coordinate to a metal center, forming a six-membered chelate ring, which is a thermodynamically favorable arrangement. The formation of such coordination compounds is a well-established characteristic of ortho-hydroxyacetophenones. For instance, the related 5'-Chloro-2'-hydroxyacetophenone is known to form complexes with copper(II) ions. chemicalbook.com Similarly, 2-chloro-1-(2-hydroxyphenyl)ethanone forms complexes with transition metals like Cu(II) and Fe(III). These metal complexes can exhibit interesting properties, including enhanced catalytic activity or specific biological functions, which are often different from those of the free ligand.

Structural Characterization of Metal Complexes

Consistent with the lack of information on its metal complexation, there are no findings in the search results detailing the structural characterization of metal complexes derived from this compound. Therefore, no data on bond lengths, bond angles, coordination geometries, or crystal structures for such complexes can be provided.

Advanced Analytical Techniques in the Study of 1 3 Chloro 2 Hydroxyphenyl Ethanone

Spectroscopic Characterization

Spectroscopy is fundamental to the structural analysis of 1-(3-Chloro-2-hydroxyphenyl)ethanone, with each method offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity of this compound.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, and the acetyl methyl group. The aromatic region would display complex splitting patterns for the three adjacent protons on the benzene (B151609) ring. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen bonding. The methyl protons of the acetyl group would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the two carbons of the acetyl group and the six carbons of the substituted phenyl ring. The carbonyl carbon is characteristically found far downfield. The chemical shifts of the aromatic carbons are influenced by the attached substituents (hydroxyl and chloro groups), providing confirmation of their positions on the ring. For instance, the carbon bearing the hydroxyl group is expected to be shifted significantly downfield.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.6 | Singlet (s) | -CH₃ |

| ¹H | 6.8 - 7.8 | Multiplet (m) | Ar-H |

| ¹H | Variable (often broad) | Singlet (s) | -OH |

| ¹³C | ~26 | Quartet (q) | -CH₃ |

| ¹³C | 115 - 140 | Doublet (d) / Singlet (s) | Ar-C |

| ¹³C | ~155 | Singlet (s) | Ar-C-OH |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands. A broad band is typically observed in the region of 3000-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group; its broadness indicates intermolecular hydrogen bonding. A strong, sharp absorption peak characteristic of the C=O stretch of the aryl ketone is expected around 1650-1700 cm⁻¹. Other significant peaks include those for aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching within the aromatic ring in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ range. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch and aromatic ring vibrations are also Raman active. It is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3000 - 3400 | Broad, Strong |

| Aryl C-H | C-H Stretch | 3000 - 3100 | Medium |

| Ketone C=O | C=O Stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Alkyl C-H | C-H Bending | 1350 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular weight of this compound is 170.59 g/mol . nist.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. A key feature would be the presence of an isotopic peak at M+2 (m/z 172) with approximately one-third the intensity of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom. nist.gov Common fragmentation pathways for acetophenones include the loss of a methyl radical (M-15) to form an acylium ion, or the cleavage of the acetyl group (M-43) to yield a hydroxyphenyl cation.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic ketones like this compound are expected to exhibit two main absorption bands. The first is a strong band at shorter wavelengths (typically 240-280 nm) corresponding to the π→π* transition of the aromatic system conjugated with the carbonyl group. A second, weaker band at longer wavelengths (usually >300 nm) corresponds to the n→π* transition of the carbonyl group's non-bonding electrons. The exact positions and intensities of these bands are influenced by the substituents on the aromatic ring and the solvent used. nist.gov

Chromatographic Methods for Purity and Analysis

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Using a suitable stationary phase (typically a C18 column) and a mobile phase (often a mixture of acetonitrile (B52724) and water), HPLC can effectively separate the compound from any impurities. nih.gov The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. Commercial suppliers often use this method to certify the purity of the compound, which is frequently reported as 95% or higher. sigmaaldrich.comfishersci.co.uk Furthermore, HPLC is invaluable for monitoring the progress of the synthesis reaction, allowing chemists to determine the optimal reaction time by tracking the consumption of reactants and the formation of the product. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental in separating the compound from a mixture, identifying it, and determining its purity. For instance, the purity of the isomeric compound 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one has been determined to be greater than 98.0% using GC analysis. tcichemicals.com

A typical GC-MS analysis for a substituted acetophenone (B1666503) involves injecting a sample, dissolved in a suitable solvent like dichloromethane (B109758), into the instrument. dtic.mil The components are then separated based on their boiling points and interactions with the stationary phase within a capillary column.

Typical GC-MS Parameters for Aromatic Compound Analysis: A common setup for analyzing aromatic compounds employs a system like an Agilent GC-MS. dtic.milmdpi.com The gas chromatograph is often equipped with a bonded-phase capillary column, such as an HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness). dtic.mil Helium is typically used as the carrier gas with a constant flow rate. dtic.milresearchgate.net The oven temperature is programmed to ramp up, for example, from an initial temperature of 60°C to a final temperature of 250°C or 280°C, to ensure the effective separation of all components. dtic.milresearchgate.net The mass spectrometer then detects the separated components, providing a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification by comparing the fragmentation pattern to spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net

Table 1: Illustrative GC-MS Instrumental Parameters for Aromatic Compound Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC System | Agilent 6890 or 7890B | dtic.milmdpi.com |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | dtic.mil |

| Carrier Gas | Helium | dtic.milresearchgate.net |

| Flow Rate | 1 mL/min | dtic.mil |

| Injection Mode | Split (e.g., 75:1 ratio) | dtic.mil |

| Oven Program | Ramp from 60°C to 250°C at 15°C/min | dtic.mil |

| MS Detector | Agilent 5975 Mass Spectrometer | dtic.mil |

| Ionization Energy | 70 eV | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on thermal stability, decomposition, and phase transitions.

In these studies, TGA was used to carry out detailed thermal degradation analyses to ascertain the thermal stability of the newly synthesized polymer resins. tandfonline.comresearchgate.net By analyzing the weight loss of the polymer as a function of temperature, researchers can determine the decomposition temperatures and evaluate kinetic parameters such as the activation energy (Ea) of degradation. tandfonline.comresearchgate.net For example, a terpolymer based on formaldehyde (B43269) showed a higher activation energy for decomposition compared to one based on furfuraldehyde, indicating greater thermal stability. tandfonline.comresearchgate.net This approach is directly applicable to studying the thermal characteristics of polymers or coordination complexes derived from this compound.

Table 2: Thermal Degradation Data for Terpolymers Derived from Substituted Acetophenones

| Terpolymer Base | Activation Energy (Ea) | Frequency Factor (Z) | Reference |

|---|---|---|---|

| Formaldehyde | 22.3 kJ/mol | 0.77 | tandfonline.comresearchgate.net |

| Furfuraldehyde | 18.8 kJ/mol | 0.25 | tandfonline.comresearchgate.net |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the melting point, glass transitions, and other thermal events of a substance. researchgate.net

For this compound, which is a solid at room temperature, DSC is the standard method to determine its melting point precisely. sigmaaldrich.comsigmaaldrich.com The reported melting point for this compound is 80°C. sigmaaldrich.com A DSC thermogram for a pure sample of this compound would show a sharp endothermic peak corresponding to this melting transition. The area under this peak can be used to calculate the enthalpy of fusion (ΔHfus).

Furthermore, DSC can be used to study the thermal behavior of derivatives and complexes. For example, DSC analysis of lanthanide complexes with 2-chlorobenzylidenepyruvate, a related chloro-substituted aromatic compound, revealed complex thermal decomposition patterns following dehydration. researchgate.net Similarly, DSC is used to evaluate the thermal hazards of reactive chemicals by determining parameters like the onset temperature of decomposition (T₀) and the heat of decomposition (ΔH_d), providing crucial information for process safety. researchgate.net

Table 3: Known Thermal Properties of this compound

| Property | Value | Analytical Technique | Reference |

|---|---|---|---|

| Physical Form | Solid | - | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 80°C | DSC | sigmaaldrich.com |

| Boiling Point | 247.1°C at 760 mmHg | - | sigmaaldrich.com |

Compound Reference Table

Mechanistic Investigations of Biological Interactions and Activities

Enzyme Inhibition and Modulation of Biological Pathways

Derivatives of 1-(3-Chloro-2-hydroxyphenyl)ethanone, particularly chalcones and N-hydroxybenzamides, have been a focus of research for their ability to inhibit specific enzymes and modulate critical biological pathways.

Interaction with Enzymes Involved in Oxidative Stress and Inflammation

Chalcones, which are synthesized using chloro-hydroxyacetophenone precursors, have been identified as potent anti-inflammatory agents. These compounds can inhibit key enzymes involved in the inflammatory cascade. For example, certain chalcones suppress the production of nitric oxide (NO) and prostaglandins (B1171923) like PGE2, which are crucial mediators of inflammation. They have also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines. nih.gov The anti-inflammatory effect is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the metabolic pathways of inflammatory mediators.

Potential as Histone Deacetylase (HDAC) Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of Histone Deacetylase (HDAC) inhibitors. While the parent compound is not an active inhibitor, its isomers and derivatives are used to create more complex molecules with significant HDAC inhibitory properties. nih.gov HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.govresearchgate.net

Hydroxamic acids and N-hydroxybenzamides synthesized from chloro-acetophenone precursors have demonstrated potent activity. These derivatives typically feature a zinc-binding group (like hydroxamic acid) that interacts with the zinc ion in the active site of HDAC enzymes, leading to their inhibition. researchgate.netbeilstein-journals.org This inhibition results in the hyperacetylation of histone proteins, altering chromatin structure and reactivating the expression of tumor suppressor genes. nih.gov Studies on various pyrimidine-based hydroxamic acids and other complex derivatives show that slight modifications to the molecular structure can influence selectivity for different HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8). nih.govnih.gov

Table 1: HDAC Inhibitory Activity of Selected Derivatives

| Compound Type | Target Cell Line / Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Hydroxamic Acid Derivative (QMJ-5) | HCT116 Cells | 70.2 ± 4.3 µM | nih.gov |

| Hydroxamic Acid Derivative (QMJ-5) | HDAC1 Enzyme | 47.7 µM | nih.gov |

| Hydroxamic Acid Derivative (QMJ-5) | HDAC8 Enzyme | 24.0 µM | nih.gov |

| Pyrimidine-based Hydroxamic Acid (Compound 29) | HDAC4 Isoform | 16.6 µM | beilstein-journals.org |

Antimicrobial Mechanisms of Action

The structural backbone of this compound is utilized in the synthesis of compounds with significant antimicrobial properties, including antibacterial, antifungal, and antitubercular activities.

Effects on Bacterial Strains (Gram-positive and Gram-negative)

Azetidinones and chalcones derived from chloro-acetophenone precursors have been shown to possess antibacterial activity. Azetidinones, also known as β-lactams, are a well-known class of antibiotics. Synthesized derivatives have demonstrated moderate to good activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The mechanism for such compounds often involves the inhibition of cell wall synthesis. Chalcone (B49325) derivatives have also been reported to exhibit antibacterial effects, with some showing notable activity against specific pathogenic strains. researchgate.net

Table 2: Antibacterial Activity of a Derivative Series (3-Chloro-1-{4-[3-(substituted phenyl) prop-2-enoyl] phenyl}-4-(4-Chloro phenyl) azetidin-2-one)

| Derivative Substituent | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | Reference |

|---|---|---|---|---|---|

| -2-Chloro | 250 | 175 | 225 | 200 | researchgate.net |

| -2-Hydroxy | 150 | 200 | 200 | 225 | researchgate.net |

Antifungal and Antitubercular Activity

The development of novel antifungal and antitubercular agents has leveraged the this compound structure. Chalcones synthesized from this precursor have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. elsevierpure.commdpi.com In some studies, these chalcone analogues were found to be more potent than the standard drug pyrazinamide. elsevierpure.comresearchgate.net Molecular docking studies suggest these compounds may act by inhibiting key enzymes in the mycobacterial life cycle, such as isocitrate lyase. elsevierpure.comresearchgate.net

Regarding antifungal activity, while some complex derivatives like azetidinones were found to be inactive, mdpi.com other synthesized structures such as novel pyrazoles have shown fungicidal properties against pathogens like Rhizoctonia solani. nih.gov Furthermore, the related compound 3-Hydroxyacetophenone has been identified as a phytoanticipin with activity against Fusarium oxysporum. medchemexpress.com

Table 3: Antitubercular and Antifungal Activity of Selected Derivatives

| Derivative Type | Target Organism | Activity (MIC or IC₅₀) | Reference |

|---|---|---|---|

| Chalcone Analogue (Compound 3) | Mycobacterium tuberculosis | 14 ± 0.11 µM | elsevierpure.com |

| Chalcone Analogue (Compound 11) | Mycobacterium tuberculosis | 14 ± 0.17 µM | elsevierpure.com |

| Pyridyl Chalcone (Compound 20) | Mycobacterium tuberculosis H37Rv | IC₉₀ = 8.9 µM | mdpi.com |

Antioxidant Properties and Free Radical Scavenging

While data on the antioxidant capacity of this compound itself is not available, its derivatives, particularly chalcones, have been investigated for these properties. The presence of a hydroxyl group on the phenyl ring is a key feature for antioxidant activity. Chalcones synthesized from chloro-hydroxyphenyl precursors have been shown to scavenge free radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. elsevierpure.comresearchgate.net

The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. Research has shown that chalcones with an ortho-hydroxyl group can exhibit significant antioxidant activity, in some cases comparable to or slightly better than standard antioxidants like Gallic acid. elsevierpure.com

Table 4: Antioxidant Activity of a Chalcone Derivative

| Derivative | Assay | IC₅₀ Value | Reference |

|---|

Mechanisms of Antioxidant Activity

The antioxidant potential of phenolic compounds like this compound is often evaluated through their ability to scavenge free radicals. One of the primary mechanisms underlying this activity is hydrogen atom donation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this antioxidant capability. nih.govnih.gov In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. nih.govresearchgate.net The concentration of the compound required to inhibit 50% of the DPPH radicals is known as the IC50 value, with a lower value indicating stronger antioxidant activity. nih.gov The presence of a hydroxyl group on the phenyl ring is crucial for this activity, as it can readily donate a hydrogen atom to neutralize free radicals. sciensage.info This process is a key indicator of the compound's potential to mitigate oxidative stress, which is implicated in numerous disease pathologies. nih.govmdpi.com

Cellular and Molecular Targets

The biological effects of this compound extend to its interactions with cellular and molecular components, leading to significant downstream consequences.

Protein Binding Interactions and Conformational Changes

The interaction of small molecules with proteins is fundamental to their biological function. For halogenated compounds, the presence of a halogen atom can enhance binding to target proteins. researchgate.net These interactions can be influenced by various forces, including hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, facilitating interactions with amino acid residues within a protein's binding site. nih.gov Such binding events can lead to conformational changes in the protein, altering its activity, localization, or stability. nih.gov

Disruption of Cellular Processes and Apoptosis Induction in Cancer Cell Lines

Research has shown that related hydroxyflavanone compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often triggered by the upregulation of pro-apoptotic genes. nih.gov For instance, studies on similar compounds have demonstrated the induction of apoptosis in colon cancer cell lines. nih.gov This is a critical mechanism for the anti-cancer potential of many phenolic compounds, which can selectively target cancer cells and disrupt their proliferation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

The specific arrangement of functional groups on the this compound molecule is critical to its biological activity. Structure-activity relationship (SAR) studies help to elucidate the importance of these features.

Design and Synthesis of Analogs with Enhanced Bioactivity

Building on the understanding gained from SAR studies, researchers can design and synthesize new analogs of this compound with potentially improved biological activities. mdpi.com By modifying the substituents on the phenyl ring or introducing different functional groups, it is possible to create derivatives with enhanced potency or selectivity. researchgate.netnih.gov For example, the synthesis of chalcone derivatives, which share a similar structural backbone, has been a fruitful area of research for developing compounds with a range of biological activities, including antioxidant and antitubercular effects. researchgate.net The goal of such synthetic efforts is to optimize the therapeutic potential of the lead compound.

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Therapeutic Agents

The versatility of the 1-(3-chloro-2-hydroxyphenyl)ethanone structure makes it a key building block in the development of novel therapeutic agents. By serving as a precursor for more complex molecules, particularly chalcones and other heterocyclic systems, it has contributed to the exploration of new treatments for a range of diseases.

Antimicrobial Agents

Derivatives of this compound are prominently investigated for their antimicrobial properties. The most common synthetic route involves the Claisen-Schmidt condensation of the parent ethanone with various aromatic or heterocyclic aldehydes to produce chalcones. scispace.com Chalcones are α,β-unsaturated ketones that are recognized for their wide-ranging biological activities. rltsc.edu.in The antimicrobial efficacy of these compounds is often attributed to the α,β-unsaturated keto functional group, which can interact with biological nucleophiles like amino acids or enzymes in microorganisms, disrupting their function.

The introduction of a chlorine atom and a hydroxyl group on one of the aromatic rings can significantly modulate the bioactivity. mdpi.com Research has shown that chlorinated 2'-hydroxychalcones exhibit stronger antibacterial activity against strains like Staphylococcus aureus compared to their non-chlorinated analogs. mdpi.com Derivatives have been synthesized and tested against a panel of both Gram-positive and Gram-negative bacteria as well as pathogenic fungi.

Table 1: Antimicrobial Activity of Selected Chalcone (B49325) Derivatives

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Chalcone Derivative (3m)* | Staphylococcus aureus | Zone of Inhibition | 27.52 ± 0.16 mm | researchgate.net |

| Chalcone Derivative (3m)* | Bacillus subtilis | Zone of Inhibition | 28.85 ± 0.11 mm | researchgate.net |

| Chalcone Derivative (3m)* | Escherichia coli | Zone of Inhibition | 22.05 ± 0.16 mm | researchgate.net |

| 5′-chloro-2′-hydroxychalcone | Staphylococcus aureus | Significant Growth Inhibition | Effective | mdpi.com |

| 5′-chloro-2′-hydroxychalcone | Escherichia coli | Significant Growth Inhibition | Effective | mdpi.com |

| 5′-chloro-2′-hydroxychalcone | Candida albicans | Significant Growth Inhibition | Effective | mdpi.com |

Note: Derivative 3m in the cited study is (E)-1-(5-chloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, a closely related isomer.

Anti-inflammatory Therapies